6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde
CAS No.:
Cat. No.: VC13570561
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3O |
|---|---|
| Molecular Weight | 217.27 g/mol |
| IUPAC Name | 6-tert-butyl-1-methylpyrazolo[3,4-b]pyridine-4-carbaldehyde |
| Standard InChI | InChI=1S/C12H15N3O/c1-12(2,3)10-5-8(7-16)9-6-13-15(4)11(9)14-10/h5-7H,1-4H3 |
| Standard InChI Key | MAHSLNHNQJJHCZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=NC2=C(C=NN2C)C(=C1)C=O |
| Canonical SMILES | CC(C)(C)C1=NC2=C(C=NN2C)C(=C1)C=O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s molecular formula is C₁₂H₁₅N₃O, with a molecular weight of 217.27 g/mol . Its IUPAC name, 6-tert-butyl-1-methylpyrazolo[3,4-b]pyridine-4-carbaldehyde, reflects the tert-butyl group at position 6, the methyl group at position 1, and the aldehyde at position 4. The pyrazolo[3,4-b]pyridine core consists of a five-membered pyrazole ring fused to a six-membered pyridine ring, creating a planar aromatic system.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅N₃O | |
| Molecular Weight | 217.27 g/mol | |
| CAS Number | 1982857-01-1 | |
| Purity | ≥95% | |
| Storage Conditions | Cool, dry environment |
Spectroscopic Data
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the structure. The aldehyde proton appears as a singlet near δ 10.1 ppm in ¹H NMR, while the tert-butyl group resonates as a singlet at δ 1.45 ppm. Infrared spectroscopy shows a strong carbonyl stretch at ~1700 cm⁻¹ for the aldehyde group .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a multistep sequence:
-
Core Formation: Condensation of 3-aminopyrazole derivatives with β-ketoesters under acidic conditions generates the pyrazolo[3,4-b]pyridine scaffold.
-
Functionalization:
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance yield (reported 75–85%) and reduce reaction times. AK Scientific and VulcanChem utilize palladium-catalyzed cross-coupling reactions for intermediate steps, ensuring scalability .
Applications in Medicinal Chemistry
Kinase Inhibition
The compound’s planar structure enables π-π stacking interactions with kinase ATP-binding pockets. In in vitro assays, it inhibits Abelson tyrosine kinase (ABL1) with an IC₅₀ of 0.8 μM, showing promise for leukemia treatment .
Antimicrobial Activity
Against Staphylococcus aureus (MRSA), it exhibits a minimum inhibitory concentration (MIC) of 16 μg/mL, attributed to disruption of cell wall synthesis . Synergistic effects with β-lactam antibiotics enhance efficacy by 4-fold .
Fluorescent Probes
The aldehyde group facilitates conjugation to biomolecules. When linked to dansyl chloride, the derivative emits λₑₘ = 520 nm, enabling real-time tracking of protein interactions .
| GHS Code | Hazard Statement | Precautionary Measure |
|---|---|---|
| H315 | Causes skin irritation | P264: Wash skin after handling |
| H319 | Causes eye irritation | P305+P351+P338: Rinse eyes cautiously |
| H335 | Respiratory irritation | P271: Use in well-ventilated areas |
| Supplier | Purity | Price Range (USD/g) | Availability |
|---|---|---|---|
| AK Scientific | 95% | $120–$150 | Immediate (USA) |
| VulcanChem | 97% | $140–$170 | 2–4 weeks |
| Ambeed | 95% | $130–$160 | 1–2 weeks |
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume